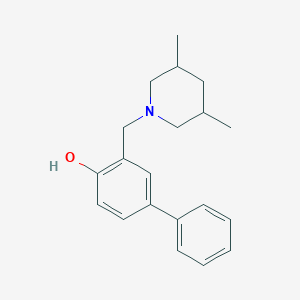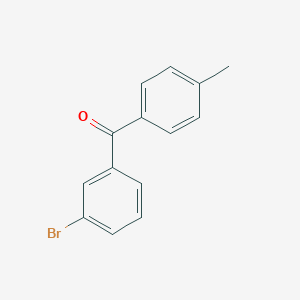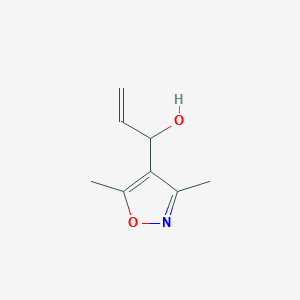
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol has various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter signaling in the brain. In vivo studies have shown that it can reduce tumor growth, inflammation, and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol in lab experiments include its high purity, good yields, and potential applications in various fields. However, its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol. In the pharmaceutical industry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In agriculture, further studies are needed to investigate its potential as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol can be achieved through several methods, including the reaction of 3,5-dimethyl-4-bromo-2-oxazole with propargyl alcohol in the presence of a base catalyst. Another method involves the reaction of 3,5-dimethyl-4-hydroxy-2-oxazole with propargyl bromide in the presence of a base catalyst. Both methods have been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been studied as a potential plant growth regulator.
Propriétés
Numéro CAS |
110773-98-3 |
|---|---|
Nom du produit |
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3 |
Clé InChI |
GEHAJXLHUXMGHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(C=C)O |
SMILES canonique |
CC1=C(C(=NO1)C)C(C=C)O |
Synonymes |
4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



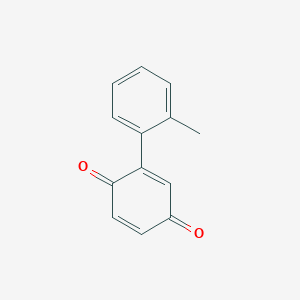

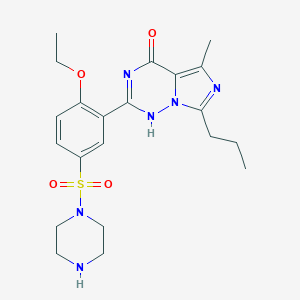
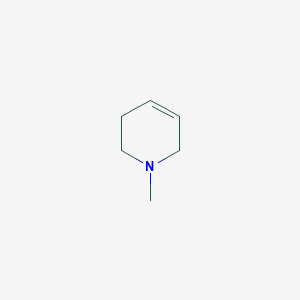
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
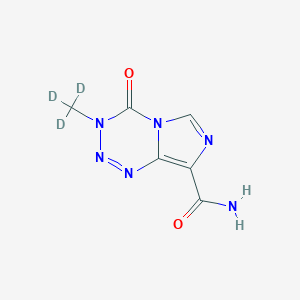

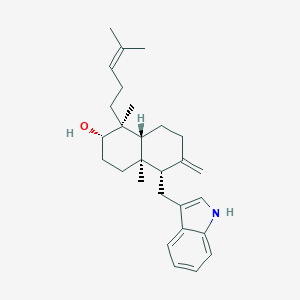

![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
